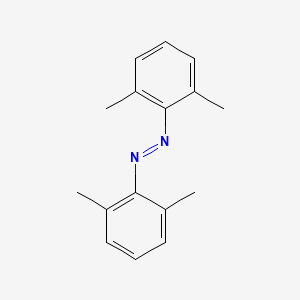
Bis(2,6-dimethylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylphenyl)diazene: is an organic compound with the molecular formula C16H18N2 2,2’,6,6’-Tetramethylazobenzene . This compound is characterized by the presence of two 2,6-dimethylphenyl groups connected by a diazene (N=N) linkage. It is a member of the azobenzene family, which is known for its photochromic properties, meaning it can change color when exposed to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,6-dimethylphenyl)diazene can be synthesized through the oxidation of 2,6-dimethylaniline using an oxidizing agent such as potassium permanganate in an aprotic solvent like dialkyl ketone . The reaction typically requires controlled conditions, including a temperature above 55°C to ensure the proper formation of the diazene linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to the corresponding amine, .
Substitution: The diazene linkage allows for substitution reactions, where one of the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of more oxidized azobenzene derivatives.
Reduction: Formation of 2,6-dimethylaniline.
Substitution: Formation of substituted azobenzenes with different functional groups.
Scientific Research Applications
Bis(2,6-dimethylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a photochromic material in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential use in biological imaging and as a molecular probe due to its photoresponsive properties.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, including photoresponsive polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylphenyl)diazene involves its ability to undergo photoisomerization . When exposed to light, the compound can switch between its trans and cis forms. This photoisomerization alters the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of molecular conformations .
Comparison with Similar Compounds
Azobenzene: The parent compound of the azobenzene family, known for its photochromic properties.
4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4,4’ positions instead of 2,6 positions.
4,4’-Dichloroazobenzene: Contains chlorine atoms at the 4,4’ positions, offering different reactivity and properties.
Uniqueness: Bis(2,6-dimethylphenyl)diazene is unique due to the presence of methyl groups at the 2,6 positions, which provide steric hindrance and influence the compound’s reactivity and stability. This structural feature makes it distinct from other azobenzene derivatives and enhances its photochromic behavior .
Properties
CAS No. |
29418-31-3 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI Key |
XBEAJNFYXLTYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















